molecular formula C8H7N3O B028359 Imidazo[1,2-a]pyridine-6-carboxamide CAS No. 103313-38-8

Imidazo[1,2-a]pyridine-6-carboxamide

Cat. No. B028359
M. Wt: 161.16 g/mol
InChI Key: PWWXIULQEXRUCV-UHFFFAOYSA-N
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Patent
US04788185

Procedure details

To 100 ml of ethanol are added 10 g of 6-aminonicotinamide, 11 g of 40% chloroacetaldehyde and 12.5 g of sodium hydrogen carbonate and the mixture is heated under reflux for 4 hours. Ethanol is evaporated off and 100 ml of water is added to the residue. The mixture is adjusted to pH 10 by adding 10% aqueous sodium hydroxide solution and then extracted four times with 50 ml portions of a mixture solvent of tetrahydrofuran-ethyl acetate (1:1). The extracts are combined, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting residue is recrystallized from a mixture solvent of methanol-diethyl ether to give 3.5 g of the above-identified compound as colorless needles.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][N:3]=1.Cl[CH2:12][CH:13]=O.C(=O)([O-])O.[Na+]>C(O)C>[C:6]([C:5]1[CH:9]=[CH:10][C:2]2[N:3]([CH:12]=[CH:13][N:1]=2)[CH:4]=1)(=[O:7])[NH2:8] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=NC=C(C(=O)N)C=C1
Name
Quantity
11 g
Type
reactant
Smiles
ClCC=O
Name
Quantity
12.5 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Ethanol is evaporated off
ADDITION
Type
ADDITION
Details
100 ml of water is added to the residue
ADDITION
Type
ADDITION
Details
by adding 10% aqueous sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted four times with 50 ml portions of a mixture solvent of tetrahydrofuran-ethyl acetate (1:1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue is recrystallized from a mixture solvent of methanol-diethyl ether

Outcomes

Product
Name
Type
product
Smiles
C(N)(=O)C=1C=CC=2N(C1)C=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 29.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.